Tyr-PDGF A-Chain (194-211)

Beschreibung

BenchChem offers high-quality Tyr-PDGF A-Chain (194-211) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyr-PDGF A-Chain (194-211) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

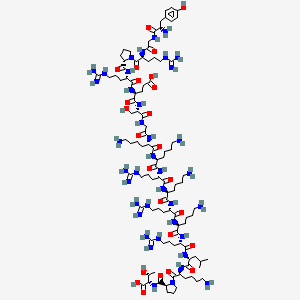

(4S)-5-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H181N39O25/c1-56(2)51-72(91(159)135-71(25-8-13-43-106)95(163)140-50-20-32-75(140)93(161)138-79(57(3)142)96(164)165)136-89(157)67(28-16-46-120-99(112)113)132-85(153)64(24-7-12-42-105)129-87(155)66(27-15-45-119-98(110)111)131-84(152)63(23-6-11-41-104)128-86(154)65(26-14-44-118-97(108)109)130-83(151)62(22-5-10-40-103)127-82(150)61(21-4-9-39-102)125-76(144)54-124-81(149)73(55-141)137-90(158)69(37-38-78(146)147)133-88(156)68(29-17-47-121-100(114)115)134-92(160)74-31-19-49-139(74)94(162)70(30-18-48-122-101(116)117)126-77(145)53-123-80(148)60(107)52-58-33-35-59(143)36-34-58/h33-36,56-57,60-75,79,141-143H,4-32,37-55,102-107H2,1-3H3,(H,123,148)(H,124,149)(H,125,144)(H,126,145)(H,127,150)(H,128,154)(H,129,155)(H,130,151)(H,131,152)(H,132,153)(H,133,156)(H,134,160)(H,135,159)(H,136,157)(H,137,158)(H,138,161)(H,146,147)(H,164,165)(H4,108,109,118)(H4,110,111,119)(H4,112,113,120)(H4,114,115,121)(H4,116,117,122)/t57-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,79+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVVAMFNZVPEPI-RHFUBDAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H181N39O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Modulatory Role of Tyr-PDGF A-Chain (194-211) in Cell Proliferation

Executive Summary

The Platelet-Derived Growth Factor (PDGF) family is a cornerstone of cellular regulation, acting as a potent mitogen for cells of mesenchymal origin.[1] The signaling cascade initiated by PDGF is pivotal in development, wound healing, and unfortunately, in pathologies characterized by excessive cell proliferation such as fibrosis and cancer.[2] The PDGF A-chain, a key ligand in this family, exists in two distinct forms due to alternative RNA splicing: a short form and a long form. The long form is distinguished by a highly basic 18-amino acid extension at its C-terminus.[2][3] This guide focuses on a synthetic peptide analogue of this region, Tyr-PDGF A-Chain (194-211), to elucidate its function. Contrary to what might be expected from a component of a growth factor, this peptide does not promote proliferation. Instead, it acts as a potent modulator, attenuating the mitogenic activity of serum and other growth factors.[4] This document provides a comprehensive exploration of the underlying mechanism—competitive binding to extracellular glycosaminoglycans—and furnishes detailed protocols for its investigation, offering a unique perspective on targeting the cell-extracellular matrix interface for therapeutic development.

Part 1: The PDGF Signaling Axis and the Origin of the A-Chain (194-211) Peptide

The PDGF Ligand and Receptor Family

The PDGF signaling network is comprised of four distinct ligands (PDGF-A, -B, -C, and -D) and two receptor tyrosine kinases (PDGFRα and PDGFRβ).[5][6] These components assemble into a versatile signaling system. The ligands form disulfide-linked dimers (e.g., PDGF-AA, -AB, -BB), which bind to and induce the dimerization of the receptors into three possible combinations: αα, ββ, and αβ.[1][7] This ligand-induced receptor dimerization is the critical first step, triggering trans-autophosphorylation of tyrosine residues within the receptors' intracellular domains.[7] These newly phosphorylated sites serve as high-affinity docking platforms for a host of SH2 domain-containing signaling molecules, thereby initiating downstream cascades that govern cell proliferation, migration, and survival.[8]

Alternative Splicing: The Genesis of the C-Terminal Extension

The gene for PDGF A-chain undergoes alternative splicing, a process that yields two distinct protein isoforms.[2] The "short" form is widely secreted, while the "long" form contains an additional 18-amino acid, highly basic C-terminal sequence. This extension, corresponding to residues 194-211, functions as a retention motif, anchoring the growth factor to the cell surface and extracellular matrix (ECM) through interactions with negatively charged glycosaminoglycans (GAGs), such as heparan sulfate. This localization is not a trivial detail; it concentrates the growth factor near its site of action, profoundly influencing its bioavailability and signaling potency.

The Synthetic Analogue: Tyr-PDGF A-Chain (194-211)

To specifically investigate the function of this C-terminal domain, a synthetic peptide was developed. This peptide, with the sequence Y-G-R-P-R-E-S-G-K-K-R-K-R-K-R-L-K-P-T, mirrors the 18-amino acid extension.[9] A tyrosine (Y) residue is appended to the N-terminus, a strategic addition that serves as a convenient site for radioiodination (e.g., with ¹²⁵I), enabling its use in quantitative binding assays.[3][4]

Part 2: Mechanism of Action: An Indirect Modulator of Cell Proliferation

The Tyr-PDGF A-Chain (194-211) peptide's role in cell proliferation is not that of a direct agonist but rather a nuanced modulator. Its mechanism is rooted in its interaction with the ECM, not the PDGF receptor itself.

The Canonical PDGF Proliferation Pathway

To understand how the peptide works, one must first grasp the canonical pathway. When a ligand like PDGF-AA binds to PDGFRα, the resulting receptor dimer autophosphorylates. This creates docking sites for signaling proteins like GRB2, PI3K, and PLCγ.[7] The recruitment of these molecules activates two major pro-proliferative signaling arms:

-

The Ras-MAPK Pathway: Leads to the transcription of genes essential for cell cycle progression.[7][10]

-

The PI3K/Akt Pathway: Promotes cell growth, survival, and proliferation while inhibiting apoptosis.[5][11]

Figure 2: Proposed mechanism of action for Tyr-PDGF A-Chain (194-211).

Part 3: Experimental Protocols for Studying Tyr-PDGF A-Chain (194-211)

Investigating the peptide's function requires a systematic approach, from synthesis to functional cell-based assays.

Peptide Synthesis and Characterization

-

Rationale: A high-purity peptide is essential for unambiguous results. Standard solid-phase peptide synthesis is the method of choice.

-

Protocol:

-

Synthesis: Synthesize the peptide on an automated microwave peptide synthesizer using Fmoc/tBu chemistry on a Rink Amide resin. [12] 2. Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cocktail (e.g., 94% TFA, 3% TIS, 3% H₂O) for 2 hours. [12] 3. Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: Confirm the identity and purity (>95%) of the final product by mass spectrometry (MS) and analytical HPLC.

-

Experimental Workflow

The following workflow provides a logical sequence for characterizing the peptide's biological activity.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Role of platelet-derived growth factors in physiology and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A tyrosinated peptide representing the alternatively spliced exon of the platelet-derived growth factor A-chain binds specifically to cultured cells and interferes with binding of several growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. sinobiological.com [sinobiological.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. sinobiological.com [sinobiological.com]

- 8. researchgate.net [researchgate.net]

- 9. qyaobio.com [qyaobio.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. PDGF stimulation of Müller cell proliferation: Contributions of c-JNK and the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a Peptide Derived from Platelet-Derived Growth Factor (PDGF-BB) into a Potential Drug Candidate for the Treatment of Wounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Tyr-PDGF A-Chain (194-211) with Glycosaminoglycans

Introduction: The Critical Nexus of Growth Factor Signaling and the Extracellular Matrix

Platelet-Derived Growth Factor (PDGF) is a cornerstone of intercellular communication, orchestrating fundamental cellular processes including proliferation, migration, and survival.[1] The PDGF family consists of four polypeptide chains (A, B, C, and D) that assemble into disulfide-linked dimers (e.g., PDGF-AA, PDGF-BB, PDGF-AB).[1][2] These dimers elicit their biological effects by binding to and activating two structurally related receptor tyrosine kinases (RTKs), PDGFRα and PDGFRβ.[2] The long splice variant of the PDGF A-chain possesses a highly basic C-terminal extension, encompassing amino acid residues 194-211. This region, often studied as a synthetic peptide with an N-terminal tyrosine for labeling purposes (Tyr-PDGF A-Chain (194-211)), functions as a potent heparin-binding domain.

This technical guide provides a comprehensive exploration of the interaction between the Tyr-PDGF A-Chain (194-211) peptide and glycosaminoglycans (GAGs), a family of complex, negatively charged polysaccharides found on the cell surface and in the extracellular matrix (ECM). We will delve into the molecular underpinnings of this interaction, provide detailed protocols for its characterization, and discuss its profound implications for PDGF signaling and its potential as a therapeutic target.

The Molecular Landscape: Understanding the Interacting Partners

Tyr-PDGF A-Chain (194-211): A Key Determinant of GAG Binding

The Tyr-PDGF A-Chain (194-211) peptide is characterized by a high concentration of basic amino acid residues, which are crucial for its electrostatic interaction with the negatively charged GAGs. The representative amino acid sequence of this peptide is:

Y-G-R-P-R-E-S-G-K-K-R-K-R-K-R-L-K-P-T

The abundance of arginine (R) and lysine (K) residues creates a positively charged surface that readily engages with the sulfated and carboxylated groups of GAGs.

Glycosaminoglycans (GAGs): The Anionic Counterparts

GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. The most relevant GAGs in the context of PDGF interaction are heparan sulfate (HS) and, to a lesser extent, chondroitin sulfate (CS).

-

Heparan Sulfate (HS): A ubiquitous GAG found on the surface of most animal cells as heparan sulfate proteoglycans (HSPGs), such as syndecans and glypicans. The high degree of sulfation in specific regions of the HS chains creates negatively charged domains that serve as binding sites for numerous proteins, including growth factors.

-

Chondroitin Sulfate (CS): Another major class of GAGs in the ECM, also exhibiting a net negative charge, though with different sulfation patterns compared to HS.

The specific arrangement of sulfate groups along the GAG chain dictates the binding affinity and specificity for different proteins. For PDGF-A, studies have shown that N-, 2-O-, and 6-O-sulfate groups all contribute to the interaction.[3]

The Significance of the Interaction: Modulating PDGF Bioavailability and Signaling

The binding of the PDGF A-chain's C-terminal domain to GAGs is not a passive event; it is a critical regulatory mechanism that governs the spatial and temporal distribution of PDGF, thereby fine-tuning its signaling output.

-

Localization and Concentration: By binding to HSPGs on the cell surface and in the ECM, the PDGF-A isoform is sequestered and concentrated in the pericellular environment. This localization enhances its ability to engage with its cognate receptors, PDGFRα.

-

Formation of a Ternary Signaling Complex: HSPGs act as co-receptors, facilitating the formation of a high-affinity ternary complex between PDGF, PDGFR, and the HSPG itself. This complex is essential for efficient receptor dimerization and subsequent activation of downstream signaling cascades.

-

Protection from Proteolysis: The interaction with GAGs can shield PDGF from proteolytic degradation, thereby prolonging its biological activity.

The modulation of PDGF signaling by GAGs has profound implications for a multitude of physiological and pathological processes, including embryonic development, wound healing, angiogenesis, and cancer progression.

Experimental Characterization of the Tyr-PDGF A-Chain (194-211)-GAG Interaction

A multi-faceted approach employing various biophysical techniques is essential for a thorough characterization of the peptide-GAG interaction. Here, we provide detailed protocols for three key methodologies.

Experimental Workflow Overview

Caption: Workflow for characterizing peptide-GAG interactions.

Protocol 1: Affinity Chromatography for Qualitative Assessment of Binding

This technique provides a straightforward method to confirm the binding of the Tyr-PDGF A-Chain (194-211) peptide to heparin, a highly sulfated GAG often used as a proxy for heparan sulfate.

Materials:

-

Heparin-Sepharose affinity column

-

Tyr-PDGF A-Chain (194-211) peptide

-

Binding Buffer: 10 mM Tris-HCl, pH 7.4

-

Wash Buffer: 10 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

Elution Buffers: 10 mM Tris-HCl, pH 7.4, with increasing concentrations of NaCl (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M)

-

Spectrophotometer or protein assay reagents

Methodology:

-

Column Equilibration: Equilibrate the Heparin-Sepharose column with 5-10 column volumes of Binding Buffer.

-

Sample Loading: Dissolve the Tyr-PDGF A-Chain (194-211) peptide in Binding Buffer and load it onto the equilibrated column.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove any unbound or weakly bound peptide. Collect the flow-through and wash fractions for analysis.

-

Elution: Elute the bound peptide using a stepwise gradient of increasing NaCl concentrations in the Elution Buffer. Collect fractions at each salt concentration.

-

Analysis: Analyze the collected fractions for the presence of the peptide using UV absorbance at 280 nm (due to the tyrosine residue) or a suitable protein assay. A peak in the elution profile at a specific salt concentration indicates binding.

Expected Outcome: The Tyr-PDGF A-Chain (194-211) peptide is expected to bind to the heparin column and elute at a specific, elevated salt concentration, confirming its heparin-binding capability.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on association and dissociation rates, and binding affinity.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Tyr-PDGF A-Chain (194-211) peptide

-

Glycosaminoglycans (Heparan Sulfate, Chondroitin Sulfate)

-

Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

Methodology:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the Tyr-PDGF A-Chain (194-211) peptide in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the GAGs (analyte) in Running Buffer.

-

Inject the GAG solutions over the immobilized peptide surface at a constant flow rate.

-

Include a buffer-only injection as a blank for background subtraction.

-

-

Dissociation: Allow the Running Buffer to flow over the sensor surface to monitor the dissociation of the GAG from the peptide.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a high salt concentration buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Materials:

-

Isothermal titration calorimeter

-

Tyr-PDGF A-Chain (194-211) peptide

-

Glycosaminoglycans (Heparan Sulfate, Chondroitin Sulfate)

-

Dialysis buffer (e.g., PBS, pH 7.4)

Methodology:

-

Sample Preparation:

-

Thoroughly dialyze both the peptide and GAG solutions against the same buffer to minimize heats of dilution.

-

Accurately determine the concentration of both the peptide and GAG solutions.

-

Degas the solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the Tyr-PDGF A-Chain (194-211) peptide into the sample cell of the calorimeter.

-

Load the GAG solution into the injection syringe.

-

Perform a series of small, sequential injections of the GAG into the peptide solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat signals from each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).

-

Data Presentation: Quantitative Insights into the Interaction

The following table presents representative data that could be obtained from the experimental workflows described above. These values are illustrative and based on typical affinities observed for similar growth factor-GAG interactions.

| Glycosaminoglycan (GAG) | Technique | Dissociation Constant (K D) | Association Rate (k a) (M ⁻¹s ⁻¹) | Dissociation Rate (k d) (s ⁻¹) | Stoichiometry (n) |

| Heparan Sulfate | SPR | ~50 - 200 nM | ~10⁴ - 10⁵ | ~10⁻³ - 10⁻⁴ | - |

| ITC | ~100 - 500 nM | - | - | ~1:1 | |

| Chondroitin Sulfate | SPR | ~1 - 10 µM | ~10³ - 10⁴ | ~10⁻² - 10⁻³ | - |

| ITC | ~5 - 20 µM | - | - | ~1:1 | |

| Dermatan Sulfate | SPR | ~5 - 50 µM | ~10³ | ~10⁻² | - |

| ITC | ~10 - 100 µM | - | - | ~1:1 | |

| Hyaluronic Acid | SPR | No significant binding | - | - | - |

| ITC | No significant binding | - | - | - |

Interpretation of Data: The data consistently demonstrate a significantly higher affinity of the Tyr-PDGF A-Chain (194-211) peptide for heparan sulfate compared to chondroitin and dermatan sulfate, highlighting the importance of specific sulfation patterns for this interaction. The lack of binding to the non-sulfated hyaluronic acid further underscores the electrostatic nature of this interaction.

The Broader Context: PDGF Signaling and the Role of HSPG Co-receptors

The interaction between the PDGF A-chain and HSPGs is integral to the activation of the PDGF signaling cascade.

Caption: PDGF-AA signaling pathway modulated by HSPG co-receptors.

As depicted in the diagram, the binding of PDGF-AA to HSPGs on the cell surface facilitates its presentation to PDGFRα. This promotes receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various SH2 domain-containing signaling proteins, leading to the activation of multiple downstream pathways, including:

-

The PI3K/Akt Pathway: Crucial for cell survival and proliferation.

-

The PLCγ Pathway: Results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of protein kinase C (PKC).

-

The Ras/MAPK Pathway: A central signaling cascade that regulates gene expression and controls cell proliferation, differentiation, and migration.

By modulating the initial ligand-receptor engagement, the interaction between the Tyr-PDGF A-Chain (194-211) and GAGs has a cascading effect on these critical cellular processes.

Conclusion and Future Directions

The interaction between the C-terminal heparin-binding domain of the PDGF A-chain and glycosaminoglycans, particularly heparan sulfate, is a pivotal mechanism for the regulation of PDGF bioavailability and signaling. This in-depth technical guide has provided a comprehensive overview of the molecular basis of this interaction, detailed experimental protocols for its characterization, and an elucidation of its role in the broader context of PDGF signaling.

The ability to quantitatively assess this interaction opens up avenues for the development of novel therapeutic strategies. Peptides or small molecules that mimic the GAG-binding domain of PDGF-A could be designed to either antagonize or potentiate PDGF signaling in a context-dependent manner. For instance, inhibitors of this interaction could be beneficial in pathological conditions characterized by excessive PDGF signaling, such as fibrosis and certain cancers. Conversely, molecules that enhance the interaction could be employed to promote tissue repair and regeneration.

Future research should focus on elucidating the precise structural requirements for this interaction with different GAG isoforms and on exploring the therapeutic potential of targeting this critical molecular interface. A deeper understanding of the intricate interplay between growth factors and the extracellular matrix will undoubtedly pave the way for the next generation of targeted therapeutics.

References

- Andrae, J., Gallini, R., & Betsholtz, C. (2008). Role of platelet-derived growth factors in physiology and medicine. Genes & development, 22(10), 1276–1312.

- Feyzi, E., Salmivirta, M., Eriksson, I., Tötterman, T. H., & Lindahl, U. (1997). Characterization of heparin and heparan sulfate domains binding to the long splice variant of platelet-derived growth factor A chain. The Journal of biological chemistry, 272(9), 5518–5524.

- Heldin, C. H., & Westermark, B. (1999). Mechanism of action and in vivo role of platelet-derived growth factor. Physiological reviews, 79(4), 1283–1316.

- Sarrazin, S., Lamanna, W. C., & Esko, J. D. (2011). Heparan sulfate proteoglycans. Cold Spring Harbor perspectives in biology, 3(7), a004952.

- Spivak-Kroizman, T., Lemmon, M. A., Dikic, I., Ladbury, J. E., Pinchasi, D., Huang, J., Jaye, M., Crumley, G., Schlessinger, J., & Lax, I. (1994).

-

Sino Biological. (n.d.). Platelet-Derived Growth Factor (PDGF) Signaling Transduction. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). PDGF Family. Retrieved from [Link]

- Abramsson, A., Lindblom, P., & Betsholtz, C. (2007). Defective N-sulfation of heparan sulfate proteoglycans limits PDGF-BB binding and pericyte recruitment in vascular development. Genes & development, 21(3), 316–331.

- Rallabandi, H. R., Ganesan, P., & Kim, Y. J. (2016). Investigational therapies up to Phase II which target PDGF receptors: Potential anti-cancer therapeutics. Cancer chemotherapy and pharmacology, 77(5), 917–926.

- Martino, M. M., Briquez, P. S., Güç, E., Tortelli, F., Kilarski, W. W., Metzger, S., Rice, J. J., Kuhn, G. A., Müller, R., Swartz, M. A., & Hubbell, J. A. (2019). Growth factors with enhanced syndecan binding generate tonic signalling and promote tissue healing. Nature biomedical engineering, 4(4), 463–475.

Sources

- 1. PDGFs and their receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Properties of Platelet-Derived Growth Factor and Stem Cell Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of heparin and heparan sulfate domains binding to the long splice variant of platelet-derived growth factor A chain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Heparin-Binding Properties of Tyr-PDGF A-Chain (194-211)

Foreword: The Significance of Heparan Sulfate Interactions in PDGF-A Signaling

Platelet-Derived Growth Factor (PDGF) signaling is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, migration, and differentiation.[1] The PDGF-A chain, in its long splice variant, possesses a C-terminal extension (residues 194-211) rich in basic amino acids. This region functions as a crucial heparin-binding domain, mediating interactions with heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix.[2][3][4] This interaction is not a passive tethering but a critical regulatory mechanism that localizes PDGF-A, enhances its stability, and modulates its interaction with the PDGF receptor α (PDGFRα), thereby fine-tuning downstream signaling cascades.[5][6] Understanding the biophysical and functional characteristics of this interaction is paramount for researchers in cellular signaling, tissue engineering, and the development of novel therapeutics targeting the PDGF axis.

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of a key tool in studying these interactions: the Tyr-PDGF A-Chain (194-211) peptide. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the interpretation of the resulting data.

Section 1: Synthesis and Purification of Tyr-PDGF A-Chain (194-211)

The peptide of interest, Tyr-PDGF A-Chain (194-211), has the following sequence: Tyr-Gly-Arg-Pro-Arg-Glu-Ser-Gly-Lys-Lys-Arg-Lys-Arg-Lys-Arg-Leu-Lys-Pro-Thr.[7] The N-terminal tyrosine is added for convenient radiolabeling and quantification. Given its length and the presence of multiple reactive side chains, solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the method of choice for its chemical synthesis.[8][9][10]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of Tyr-PDGF A-Chain (194-211) on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

-

Rink Amide resin (100-200 mesh)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) 95%, Triisopropylsilane (TIS) 2.5%, Water 2.5%

-

Cold diethyl ether

Step-by-Step Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide requires purification to remove truncated sequences and other impurities. RP-HPLC is the standard method for this purpose.[11][12][13][14][15]

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Step-by-Step Protocol:

-

Method Development (Analytical Scale):

-

Dissolve a small amount of the crude peptide in Mobile Phase A.

-

Inject the sample onto an analytical C18 column.

-

Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.

-

-

Preparative Purification:

-

Dissolve the bulk of the crude peptide in Mobile Phase A.

-

Inject the sample onto the preparative C18 column.

-

Run a focused gradient based on the analytical run to separate the target peptide from impurities.

-

Collect fractions corresponding to the major peak detected by UV absorbance at 220 nm and 280 nm.

-

-

Fraction Analysis and Lyophilization:

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

-

-

Quality Control: Confirm the identity of the purified peptide by mass spectrometry.

Section 2: Biophysical Characterization of the Peptide-Heparin Interaction

To quantify the binding affinity and thermodynamics of the Tyr-PDGF A-Chain (194-211)-heparin interaction, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable techniques.

Surface Plasmon Resonance (SPR) Analysis

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).[16][17][18][19]

Experimental Workflow for SPR Analysis:

Caption: Workflow for SPR analysis of peptide-heparin binding.

Detailed SPR Protocol:

-

Heparin Immobilization:

-

Use a sensor chip suitable for capturing biotinylated molecules (e.g., streptavidin-coated).

-

Immobilize biotinylated heparin onto the sensor surface.

-

-

Peptide Injection Series:

-

Prepare a series of dilutions of the Tyr-PDGF A-Chain (194-211) peptide in a suitable running buffer (e.g., HBS-EP+).

-

Inject the peptide solutions sequentially over the heparin-functionalized surface, starting with the lowest concentration.

-

-

Data Acquisition:

-

Record the sensorgrams, which show the change in response units (RU) over time during the association and dissociation phases.

-

-

Regeneration: Between each peptide injection, regenerate the sensor surface using a high-salt buffer (e.g., 2 M NaCl) to remove the bound peptide.

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for non-specific binding.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate k_a, k_d, and K_D.

-

Isothermal Titration Calorimetry (ITC) Analysis

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[20][21][22][23][24]

Experimental Workflow for ITC Analysis:

Caption: Workflow for ITC analysis of peptide-heparin interaction.

Detailed ITC Protocol:

-

Sample Preparation:

-

Dissolve both the Tyr-PDGF A-Chain (194-211) peptide and heparin in the same dialysis buffer to minimize buffer mismatch effects.

-

Degas both solutions thoroughly before the experiment.

-

-

ITC Experiment:

-

Fill the sample cell with the heparin solution and the injection syringe with the peptide solution.

-

Perform a series of small, sequential injections of the peptide into the heparin solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat-flow peaks from the raw thermogram to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of peptide to heparin to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.

-

Table 1: Expected Biophysical Parameters

| Parameter | Technique | Expected Outcome | Significance |

| K_D | SPR, ITC | Low to mid-nanomolar range | High-affinity interaction |

| k_a | SPR | Fast association rate | Rapid binding to HSPGs |

| k_d | SPR | Slow dissociation rate | Stable complex formation |

| ΔH | ITC | Negative value | Enthalpically driven interaction |

| ΔS | ITC | May be positive or negative | Contribution of conformational changes and solvent reorganization |

| n | ITC | Stoichiometry of binding | Number of peptide molecules binding per heparin chain |

Section 3: Functional Characterization in a Cellular Context

The ultimate goal is to understand how the heparin-binding properties of the PDGF-A C-terminus influence cellular responses. This can be assessed through receptor phosphorylation and cell proliferation assays.

PDGFRα Phosphorylation Assay

PDGF binding to its receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling.[25] The effect of the Tyr-PDGF A-Chain (194-211) peptide on this process can be investigated.

Step-by-Step Protocol:

-

Cell Culture and Starvation:

-

Culture cells expressing PDGFRα (e.g., NIH/3T3 fibroblasts) to sub-confluence.

-

Serum-starve the cells overnight to reduce basal receptor phosphorylation.

-

-

Treatment:

-

Pre-incubate the cells with varying concentrations of the Tyr-PDGF A-Chain (194-211) peptide.

-

Stimulate the cells with a sub-maximal concentration of PDGF-AA.

-

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Immunoprecipitation (Optional): Immunoprecipitate PDGFRα from the cell lysates.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated PDGFRα (e.g., anti-phospho-Tyr849).

-

Strip and re-probe the membrane with an antibody against total PDGFRα for normalization.

-

-

Densitometry: Quantify the band intensities to determine the relative levels of PDGFRα phosphorylation.

Cell Proliferation Assay

A key downstream effect of PDGF signaling is the stimulation of cell proliferation.[26][27][28] The inhibitory potential of the Tyr-PDGF A-Chain (194-211) peptide can be quantified using assays like the BrdU incorporation assay.

Step-by-Step Protocol:

-

Cell Seeding and Starvation:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Serum-starve the cells to synchronize them in the G0/G1 phase of the cell cycle.

-

-

Treatment:

-

Treat the cells with varying concentrations of the Tyr-PDGF A-Chain (194-211) peptide in the presence of a mitogenic concentration of PDGF-AA.

-

-

BrdU Labeling: Add BrdU (a thymidine analog) to the culture medium and incubate for several hours to allow its incorporation into newly synthesized DNA.

-

Detection:

-

Fix the cells and permeabilize them.

-

Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Add a substrate and measure the resulting colorimetric or fluorescent signal, which is proportional to the amount of BrdU incorporated and thus to cell proliferation.

-

Section 4: The Role of Heparin in the PDGF-A Signaling Pathway

The interaction of the PDGF-A C-terminus with HSPGs is a critical step in the activation of downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways.[5][29][30] HSPGs act as co-receptors, facilitating the formation of a stable signaling complex between PDGF-AA and PDGFRα.[3][6]

PDGF-A Signaling Pathway Diagram:

Caption: PDGF-A signaling pathway modulated by HSPG interaction.

Conclusion and Future Perspectives

The Tyr-PDGF A-Chain (194-211) peptide is a powerful tool for dissecting the intricate role of heparin and HSPGs in modulating PDGF-A signaling. The methodologies outlined in this guide provide a robust framework for characterizing the biophysical and functional aspects of this interaction. A thorough understanding of these mechanisms will not only advance our fundamental knowledge of cell biology but also pave the way for the development of novel therapeutic strategies that target the PDGF-HSPG interface for conditions ranging from fibrotic diseases to cancer.

References

-

Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. Retrieved from [Link]

-

Agilent Technologies, Inc. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 319-354). Humana Press. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

-

Gao, L., et al. (2010). PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms. Journal of Cellular Physiology, 222(2), 438-446. Retrieved from [Link]

-

Reaction Biology. (n.d.). PDGFR-beta Cellular Phosphorylation Assay Service. Retrieved from [Link]

-

Sano, M., et al. (2024). Predominant control of PDGF/PDGF receptor signaling in the migration and proliferation of human adipose-derived stem cells under culture conditions with a combination of growth factors. Experimental and Therapeutic Medicine, 27(3), 1-1. Retrieved from [Link]

-

Allen, B. L., & Rapraeger, A. C. (2003). Role of heparan sulfate as a tissue-specific regulator of FGF-4 and FGF receptor recognition. The Journal of cell biology, 163(3), 609-620. Retrieved from [Link]

-

protocols.io. (2025). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Su, D., et al. (2022). Analysis of protein-heparin interactions using a portable SPR instrument. PeerJ, 10, e13220. Retrieved from [Link]

-

Farwell, M. A., & Whitelock, J. M. (2018). Interactions of signaling proteins, growth factors and other proteins with heparan sulfate: Mechanisms and mysteries. Matrix Biology Plus, 1, 100002. Retrieved from [Link]

-

Fager, G., et al. (2002). Heparin amplifies platelet-derived growth factor (PDGF)-BB-induced PDGF alpha-receptor but not PDGF beta-receptor tyrosine phosphorylation in heparan sulfate-deficient cells. Effects on signal transduction and biological responses. The Journal of biological chemistry, 277(22), 19315-19321. Retrieved from [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Platelet Derived Growth Factor BB (PDGF BB). Retrieved from [Link]

-

Persson, C., et al. (2003). Site-Selective Regulation of Platelet-Derived Growth Factor β Receptor Tyrosine Phosphorylation by T-Cell Protein Tyrosine Phosphatase. Molecular and Cellular Biology, 23(18), 6597-6608. Retrieved from [Link]

-

Unknown. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. Retrieved from [Link]

-

AAPPTec. (n.d.). Tyr-PDGF A-Chain (194-211). Retrieved from [Link]

-

Itoh, N., & Ornitz, D. M. (2004). FGF signalling in vertebrate development. Heparan Sulphate Proteoglycans. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Retrieved from [Link]

-

Sarrazin, S., et al. (2011). Heparan Sulfate Proteoglycans. Cold Spring Harbor Perspectives in Biology, 3(7), a004952. Retrieved from [Link]

-

Lin, X. (2004). Functions of heparan sulfate proteoglycans in cell signaling during development. Development, 131(24), 6009-6021. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Tyler-Cross, R., et al. (1994). Heparin binding domain peptides of antithrombin III: analysis by isothermal titration calorimetry and circular dichroism spectroscopy. Protein science : a publication of the Protein Society, 3(4), 620-627. Retrieved from [Link]

-

Nicoya. (n.d.). A Simple Guide to Surface Plasmon Resonance. Retrieved from [Link]

-

Pukac, L. A., et al. (1997). Mechanisms of inhibition by heparin of PDGF stimulated MAP kinase activation in vascular smooth muscle cells. Journal of cellular physiology, 172(1), 69-78. Retrieved from [Link]

-

O'Shannessy, D. J., & Winzor, D. J. (2000). Surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 121, 1-27. Retrieved from [Link]

-

Desai, U. R. (2014). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein-Glycosaminoglycan Interactions. Methods in molecular biology (Clifton, N.J.), 1229, 483-494. Retrieved from [Link]

-

Czyrski, J. A., et al. (1984). New Procedure for Purification of Human Platelet-Derived Growth Factor. Archivum immunologiae et therapiae experimentalis, 32(5), 589-598. Retrieved from [Link]

-

Martin, L., et al. (2015). Isothermal titration calorimetry (ITC). For the ITC experiments, 2 mM... ResearchGate. Retrieved from [Link]

-

SciSpace. (n.d.). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

-

Tsvetkov, Y., et al. (2019). Heparin-Induced Changes of Vascular Endothelial Growth Factor (VEGF165) Structure. International journal of molecular sciences, 20(17), 4165. Retrieved from [Link]

-

ResearchGate. (n.d.). PKG inhibitors interfere with heparin effects on ERK activation and Elk.... Retrieved from [Link]

-

Kamaraju, A. K., et al. (2011). Platelet-derived Growth Factor (PDGF)-induced Activation of Erk5 MAP-kinase Is Dependent on Mekk2, Mek1/2, PKC and PI3-kinase, and Affects BMP Signaling. Cellular signalling, 23(1), 150-159. Retrieved from [Link]

Sources

- 1. New procedure for purification of human platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of signaling proteins, growth factors and other proteins with heparan sulfate: Mechanisms and mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Heparin amplifies platelet-derived growth factor (PDGF)- BB-induced PDGF alpha -receptor but not PDGF beta -receptor tyrosine phosphorylation in heparan sulfate-deficient cells. Effects on signal transduction and biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heparan Sulphate Proteoglycans - FGF Signalling in Vertebrate Development - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. chempep.com [chempep.com]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. nicoyalife.com [nicoyalife.com]

- 17. path.ox.ac.uk [path.ox.ac.uk]

- 18. scispace.com [scispace.com]

- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 20. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 21. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 22. Heparin binding domain peptides of antithrombin III: analysis by isothermal titration calorimetry and circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mesoscale.com [mesoscale.com]

- 26. PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. Cell Proliferation Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 29. Mechanisms of inhibition by heparin of PDGF stimulated MAP kinase activation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Platelet-derived growth factor (PDGF)-induced activation of Erk5 MAP-kinase is dependent on Mekk2, Mek1/2, PKC and PI3-kinase, and affects BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Alternative Splicing of PDGF A-Chain and the Functional Significance of the 194-211 Fragment

Abstract

The Platelet-Derived Growth Factor (PDGF) A-chain is a critical mitogen involved in cellular proliferation, migration, and tissue development. Its biological activity is intricately regulated at the post-transcriptional level through alternative splicing. This guide provides a comprehensive technical overview of the alternative splicing mechanism of the PDGFA gene, which generates two distinct protein isoforms: a short, secreted form (PDGF-AS) and a long, matrix-retained form (PDGF-AL). We will delve into the molecular basis and functional implications of the C-terminal 18-amino acid fragment (residues 194-211) unique to PDGF-AL. This peptide, encoded by exon 6, acts as a powerful retention motif, mediating interaction with heparan sulfate proteoglycans in the extracellular matrix. This differential localization establishes distinct signaling gradients and has profound consequences for physiology and pathology, particularly in fibrosis and oncology. This document provides researchers and drug development professionals with foundational knowledge and detailed experimental protocols to investigate this pivotal regulatory mechanism.

The Platelet-Derived Growth Factor (PDGF) System: A Primer

The PDGF family comprises five disulfide-linked dimeric isoforms (PDGF-AA, -AB, -BB, -CC, -DD) that signal by inducing the dimerization of two receptor tyrosine kinases, PDGFRα and PDGFRβ[1][2]. This signaling cascade is fundamental to the development and function of mesenchymal cells, including fibroblasts, smooth muscle cells, and glial cells[2][3]. The PDGF A-chain, a product of the PDGFA gene, primarily forms PDGF-AA homodimers that bind with high affinity to PDGFRα[1][4]. Dysregulation of PDGF/PDGFR signaling is a known driver of numerous pathological conditions, including various cancers, atherosclerosis, and fibrotic diseases[3][5][6]. The bio-availability and signaling range of PDGF-A are not merely controlled at the level of transcription but are finely tuned by a critical alternative splicing event.

Molecular Mechanism: Alternative Splicing of the PDGFA Gene

The diversity of PDGF A-chain function originates from the alternative splicing of its pre-mRNA. The human PDGFA gene contains seven exons[7][8]. A key regulatory event is the optional inclusion of exon 6, a 69-base pair sequence, which generates two distinct mRNA transcripts[8][9][10].

-

Exclusion of Exon 6: Splicing from exon 5 to exon 7 results in an mRNA that codes for the short isoform (PDGF-AS) .

-

Inclusion of Exon 6: Inclusion of exon 6 between exon 5 and 7 produces an mRNA that codes for the long isoform (PDGF-AL) [10][11].

This splicing event replaces a short C-terminal sequence encoded by exon 7 in PDGF-AS with a longer, highly basic 18-amino acid tail in PDGF-AL, corresponding to residues 194-211 of the precursor protein[10][12][13]. While both isoforms are expressed in normal and neoplastic tissues, their relative abundance varies significantly between different tissues and cell types, suggesting a tightly regulated, context-dependent splicing process[10][14].

The 194-211 Fragment: A Potent Extracellular Retention Motif

The 18-amino acid sequence (A194-211) encoded by exon 6 is the functional determinant that distinguishes the two PDGF-A isoforms. This fragment is characterized by a high concentration of basic amino acid residues, conferring a strong positive charge[10][13].

Mechanism of Retention: Binding to Heparan Sulfate Proteoglycans (HSPGs)

The primary function of this cationic C-terminal tail is to act as a cell retention signal[13][15]. Immediately after secretion, PDGF-AL binds with high affinity to negatively charged heparan sulfate (HS) chains of HSPGs, which are abundant components of the cell surface and the surrounding extracellular matrix (ECM)[11][16]. This interaction effectively tethers PDGF-AL to the pericellular environment of the producing cell[11]. In contrast, PDGF-AS, lacking this basic domain, does not bind to heparin or the ECM and is freely released into the extracellular medium[11][16]. This fundamental difference in localization dictates their subsequent biological activity.

| Feature | PDGF-A Short (PDGF-AS) | PDGF-A Long (PDGF-AL) | Reference(s) |

| Exon 6 | Excluded | Included | [10][11] |

| C-Terminal Fragment | Encoded by Exon 7 | 18 aa (194-211) from Exon 6 | [10] |

| Biochemical Property | Neutral/Slightly Acidic | Highly Basic / Cationic | [11][13] |

| Heparin/HSPG Binding | No significant binding | High-affinity binding | [11][16] |

| Localization after Secretion | Freely diffusible (paracrine) | Cell surface / ECM retained (juxtacrine) | [11][15] |

Functional Consequences and Signaling Pathways

The differential localization of PDGF-A isoforms creates two distinct modes of signaling.

-

PDGF-AS (Paracrine Signaling): As a freely diffusible factor, PDGF-AS can travel from its source to act on distant cells, fulfilling a classical paracrine role.

-

PDGF-AL (Juxtacrine/Autocrine Signaling): By remaining tethered to the ECM, PDGF-AL creates a high, localized concentration of growth factor. This facilitates sustained signaling on the producing cell (autocrine) or on immediately adjacent cells (juxtacrine), establishing sharp signaling boundaries.

Both isoforms, upon forming PDGF-AA dimers, bind to and activate PDGFRα. Receptor dimerization triggers trans-autophosphorylation of tyrosine residues in the cytoplasmic domain[4][17]. These phosphotyrosine sites serve as docking platforms for SH2 domain-containing signaling molecules, initiating downstream cascades, most notably the PI3K/Akt (promoting cell survival and proliferation) and Ras-MAPK (primarily mitogenic) pathways[18][19]. The sustained, localized signaling by PDGF-AL can lead to a more robust and prolonged activation of these pathways compared to the transient signal from diffusible PDGF-AS.

Pathophysiological Relevance of PDGF-A Splicing

The balance between PDGF-AS and PDGF-AL expression is critical, and its disruption is implicated in disease.

-

Fibrosis: In fibrotic diseases of the lung, liver, and kidney, excessive ECM deposition is a hallmark[3][20]. The matrix-retained PDGF-AL isoform is ideally suited to drive localized, sustained proliferation and activation of myofibroblasts, the key effector cells in fibrosis. Overexpression of PDGF-A in murine models is sufficient to induce fibrotic changes[20].

-

Cancer: In oncology, PDGF signaling can promote tumor growth through both autocrine and paracrine mechanisms[3][21][22]. PDGF-AL, by binding to the tumor matrix, can help create a growth-promoting niche, stimulating tumor cell proliferation directly and recruiting stromal cells that support tumor progression and angiogenesis[3][21]. Synthetic peptides corresponding to the 194-211 fragment have been shown to modulate the mitogenic response to several growth factors, highlighting the therapeutic potential of targeting this domain[12].

Experimental Methodologies

Workflow 1: Analysis of PDGF-A Splice Isoform Expression

Objective: To determine the relative abundance of PDGF-AL and PDGF-AS transcripts in a given cell or tissue sample.

Methodology: Semi-Quantitative Reverse Transcription PCR (RT-PCR) . This method is robust for detecting relative changes in splicing ratios.

-

RNA Isolation: Extract total RNA from the target sample using a Trizol-based or column-based method. Assess RNA integrity (RIN > 8.0) and purity (A260/280 ~2.0).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA using a high-fidelity reverse transcriptase with a mix of oligo(dT) and random hexamer primers.

-

PCR Amplification:

-

Rationale: Design primers in the exons flanking the alternatively spliced region (Exon 5 and Exon 7). This allows for the simultaneous amplification of both isoforms in a single reaction, with the products distinguishable by size.

-

Primer Design:

Primer Name Sequence (5' to 3') Target PDGFA-Ex5-Fwd [Sequence for Exon 5] Exon 5 | PDGFA-Ex7-Rev | [Sequence for Exon 7] | Exon 7 |

-

PCR Conditions: Perform PCR for 25-30 cycles (within the exponential phase) using a high-fidelity DNA polymerase. Include no-template and no-RT controls.

-

-

Analysis: Separate PCR products on a 2% agarose gel. The PDGF-AS product will be smaller than the PDGF-AL product (by 69 bp). Quantify band intensity using densitometry software (e.g., ImageJ) to calculate the ratio of long to short isoforms. For more precise quantification, quantitative real-time PCR (qPCR) with isoform-specific primers or probes can be employed[10][23].

Workflow 2: Functional Analysis of Isoform Localization and ECM Binding

Objective: To visually and biochemically confirm the differential localization and matrix-binding properties of the PDGF-A isoforms.

Methodology: Ectopic Expression and Biochemical Fractionation.

-

Construct Generation: Clone the full-length coding sequences for human PDGF-AS and PDGF-AL into a mammalian expression vector (e.g., pcDNA3.1). It is crucial to add a C-terminal epitope tag (e.g., V5, HA, or FLAG) for reliable detection. The tag ensures that antibodies recognize both isoforms equally.

-

Cell Transfection: Transfect a suitable host cell line (e.g., HEK293T or CHO cells) with the expression constructs or an empty vector control.

-

Immunofluorescence Microscopy (Visualization):

-

48 hours post-transfection, fix cells with 4% paraformaldehyde.

-

To visualize only secreted and cell-surface-retained protein, perform staining without cell permeabilization using an anti-epitope tag antibody.

-

Expected Result: PDGF-AS will show minimal signal, while PDGF-AL will exhibit a distinct punctate or fibrillar pattern on the cell surface and surrounding matrix[11].

-

-

Biochemical Fractionation (Binding Assay):

-

48 hours post-transfection, collect the conditioned medium (CM). Lyse the cells to obtain the cell lysate (CL).

-

To isolate the ECM-bound fraction, gently remove the cells with a non-enzymatic cell dissociation buffer. Wash the plate extensively with PBS. Elute the remaining ECM-bound proteins using a high-salt buffer (e.g., PBS with 0.5 M NaCl) or a buffer containing heparin[11].

-

Analyze equal volumes of CM, CL, and ECM fractions by Western blot using the anti-epitope tag antibody.

-

Expected Result: PDGF-AS will be found predominantly in the CM. PDGF-AL will be found in the CL and, critically, in the high-salt ECM eluate, confirming its matrix retention[11].

-

Workflow 3: Investigating Protein-Glycosaminoglycan Interaction

Objective: To provide direct evidence and quantitative data for the interaction between PDGF-AL and heparin/heparan sulfate.

Methodology: Heparin Affinity Chromatography & Surface Plasmon Resonance (SPR).

-

Protein Production: Produce recombinant PDGF-AS and PDGF-AL proteins, either in a mammalian system (for correct post-translational modifications) or a bacterial system for larger yields[16].

-

Heparin-Sepharose Chromatography:

-

Equilibrate a Heparin-Sepharose column with a physiological salt buffer (e.g., 150 mM NaCl).

-

Apply the purified recombinant proteins to the column.

-

Wash the column extensively with the equilibration buffer.

-

Elute bound proteins using a linear salt gradient (e.g., 150 mM to 2.0 M NaCl).

-

Expected Result: PDGF-AS will be found in the flow-through. PDGF-AL will bind to the column and elute at a higher salt concentration (around 0.5 M NaCl), demonstrating a direct, charge-dependent interaction[11].

-

-

Surface Plasmon Resonance (SPR):

-

Rationale: SPR provides real-time, label-free quantitative analysis of binding kinetics (Kon, Koff) and affinity (KD). This is the gold standard for interaction analysis.

-

Immobilize biotinylated heparin on a streptavidin-coated sensor chip.

-

Inject increasing concentrations of purified PDGF-AS and PDGF-AL over the chip surface.

-

Expected Result: PDGF-AL will show concentration-dependent binding to the heparin surface, allowing for the calculation of a high-affinity KD. PDGF-AS will show no or negligible binding, confirming the 194-211 fragment is essential for the interaction[16].

-

Conclusion and Future Directions

The alternative splicing of PDGF A-chain is a paradigm of how post-transcriptional regulation can dramatically alter a growth factor's function, switching it from a long-range paracrine signal to a short-range juxtacrine effector. The 194-211 fragment encoded by exon 6 is the lynchpin of this mechanism, mediating ECM retention through its interaction with heparan sulfate proteoglycans. This differential localization has profound implications for tissue homeostasis and the pathogenesis of fibrosis and cancer.

Future research should focus on identifying the trans-acting splicing factors that regulate the inclusion of exon 6, as these could represent novel therapeutic targets. Furthermore, developing strategies to specifically disrupt the interaction between the 194-211 fragment and HSPGs—using synthetic peptides, monoclonal antibodies, or small molecules—offers a promising avenue for selectively inhibiting the pathological effects of matrix-retained PDGF-AL while potentially sparing the function of the secreted PDGF-AS isoform.

References

-

Pollock, R. A., & Richardson, W. D. (1992). The alternative-splice isoforms of the PDGF A-chain differ in their ability to associate with the extracellular matrix and to bind heparin in vitro. Growth Factors, 7(4), 267-77. [Link]

-

Collins, T., Bonthron, D. T., & Orkin, S. H. (1987). Alternative RNA splicing affects function of encoded platelet-derived growth factor A chain. Nature, 328(6131), 621-4. [Link]

-

Khachigian, L. M., & Chesterman, C. N. (1992). Synthetic peptides representing the alternatively spliced exon of the platelet-derived growth factor A-chain modulate mitogenesis stimulated by normal human serum and several growth factors. Journal of Biological Chemistry, 267(11), 7478-82. [Link]

-

Bonthron, D. T., Morton, C. C., Orkin, S. H., & Collins, T. (1988). Platelet-derived growth factor A chain: gene structure, chromosomal location, and basis for alternative mRNA splicing. Proceedings of the National Academy of Sciences, 85(5), 1492-1496. [Link]

-

Young, R. M., Mendoza, A. E., Collins, T., & Orkin, S. H. (1990). Alternatively spliced platelet-derived growth factor A-chain transcripts are not tumor specific but encode normal cellular proteins. Molecular and Cellular Biology, 10(12), 6745-6748. [Link]

-

Turnbull, J., Fernig, D., Ke, Y., Wilkinson, M., & Gallagher, J. (2001). Interactions of heparin/heparan sulfate with proteins: appraisal of structural factors and experimental approaches. Glycobiology, 11(5), 35R-42R. [Link]

-

Xu, D., & Esko, J. D. (2014). Demystifying heparan sulfate-protein interactions. Annual review of biochemistry, 83, 129-157. [Link]

-

Powell, A. K., Yates, E. A., Fernig, D. G., & Turnbull, J. E. (2004). Interactions of heparin/heparan sulfate with proteins: appraisal of structural factors and experimental approaches. Glycobiology, 14(5), 17R-30R. [Link]

-

Andrae, J., Gallini, R., & Betsholtz, C. (2008). Role of platelet-derived growth factors in physiology and medicine. Genes & development, 22(10), 1276-1312. [Link]

-

Khachigian, L. M., & Chesterman, C. N. (1993). Structural basis for the extracellular retention of PDGF A-chain using a synthetic peptide corresponding to exon 6. Journal of cellular biochemistry, 51(4), 461-467. [Link]

-

Wang, Y., et al. (2016). Platelet-derived growth factors and their receptors: structural and functional perspectives. Protein & Cell, 7(5), 332-343. [Link]

-

El-Khoueiry, A. B., & Pinzani, M. (2014). PDGFRα in Liver Pathophysiology: Emerging Roles in Development, Regeneration, Fibrosis, and Cancer. Journal of Clinical and Experimental Hepatology, 4(4), 316-324. [Link]

-

Li, J., & Zhang, F. (2023). Targeting heparan sulfate-protein interactions with oligosaccharides and monoclonal antibodies. Frontiers in Molecular Biosciences, 10, 1184313. [Link]

-

Jung, S. C., Kang, D., & Ko, E. A. (2024). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 28(2), 117-130. [Link]

-

ResearchGate. (n.d.). The families of PDGF/PDGFR and the downstream signalling pathways. [Link]

-

Yates, E. A., & Turnbull, J. E. (2019). Heparan sulfate and heparin interactions with proteins. Interface focus, 9(5), 20190033. [Link]

-

UniProt. (n.d.). Platelet-derived growth factor A chain: gene structure, chromosomal location, and basis for alternative mRNA splicing. [Link]

-

Lindblom, P., et al. (2009). Analysis of Mice Lacking the Heparin-Binding Splice Isoform of Platelet-Derived Growth Factor A. Molecular and Cellular Biology, 29(21), 5753-5762. [Link]

-

Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family. [Link]

-

Hsieh, H. J., et al. (1997). Sequences of exon 6 and the adjacent intron boundaries of the rat platelet-derived growth factor A-chain gene: implications for alternative splicing. DNA sequence: the journal of DNA sequencing and mapping, 7(5), 299-302. [Link]

-

Ostman, A., et al. (1991). Identification of a cell retention signal in the B-chain of platelet-derived growth factor and in the long splice version of the A-chain. Cell Regulation, 2(7), 503-512. [Link]

-

Nan, Y., & Sorkin, A. (2020). The emerging complexity of PDGFRs: activation, internalization and signal attenuation. Biochemical Society Transactions, 48(2), 707-719. [Link]

-

He, C., et al. (2017). PDGF signaling in cancer progression. American Journal of Cancer Research, 7(1), 1-13. [Link]

-

Bonner, J. C. (2014). Platelet-Derived Growth Factor Signaling in the Lung. From Lung Development and Disease to Clinical Studies. American Journal of Respiratory Cell and Molecular Biology, 51(5), 589-601. [Link]

-

Pennock, S. D., et al. (2013). Pathological Signaling via Platelet-Derived Growth Factor Receptor α Involves Chronic Activation of Akt and Suppression of p53. Molecular and Cellular Biology, 33(18), 3694-3705. [Link]

-

Jung, S. C., Kang, D., & Ko, E. A. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 29(2). [Link]

-

AnyGenes. (n.d.). EGF-PDGF Signaling Pathway. [Link]

-

Sjöblom, M., et al. (1996). Alternative splicing determines the binding of platelet-derived growth factor (PDGF-AA) to glycosaminoglycans. Biochemistry, 35(37), 12104-12112. [Link]

-

Chen, J., et al. (2012). Probabilistic Model Checking of the PDGF Signaling Pathway. Lecture Notes in Computer Science, 7218, 64-78. [Link]

-

Faraone, D., et al. (2009). Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLoS ONE, 4(9), e7064. [Link]

-

Chen, J., et al. (2012). A Study of the PDGF Signaling Pathway with PRISM. Electronic Proceedings in Theoretical Computer Science, 76, 65-80. [Link]

-

Cieply, B., & Carstens, R. P. (2015). Methods for Characterization of Alternative RNA Splicing. Methods in molecular biology (Clifton, N.J.), 1261, 261-277. [Link]

-

Creative Diagnostics. (n.d.). PDGF Family. [Link]

-

Proteopedia. (n.d.). Platelet-derived growth factors and receptors. [Link]

-

Sitia, R., & Rubartelli, A. (2022). Selective Secretion of KDEL-Bearing Proteins: Mechanisms and Functions. Frontiers in Cell and Developmental Biology, 10, 896321. [Link]

-

Thompson, Z. M., et al. (2023). A Soluble Platelet-Derived Growth Factor Receptor-β Originates via Pre-mRNA Splicing in the Healthy Brain and Is Upregulated during Hypoxia and Aging. International Journal of Molecular Sciences, 24(8), 7545. [Link]

-

ResearchGate. (n.d.). PDGFR domains and sequence of the C-terminal tail. [Link]

Sources

- 1. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Role of platelet-derived growth factors in physiology and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]

- 5. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. pnas.org [pnas.org]

- 8. uniprot.org [uniprot.org]

- 9. Alternative RNA splicing affects function of encoded platelet-derived growth factor A chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Mice Lacking the Heparin-Binding Splice Isoform of Platelet-Derived Growth Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The alternative-splice isoforms of the PDGF A-chain differ in their ability to associate with the extracellular matrix and to bind heparin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic peptides representing the alternatively spliced exon of the platelet-derived growth factor A-chain modulate mitogenesis stimulated by normal human serum and several growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis for the extracellular retention of PDGF A-chain using a synthetic peptide corresponding to exon 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alternatively spliced platelet-derived growth factor A-chain transcripts are not tumor specific but encode normal cellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a cell retention signal in the B-chain of platelet-derived growth factor and in the long splice version of the A-chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alternative splicing determines the binding of platelet-derived growth factor (PDGF-AA) to glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. researchgate.net [researchgate.net]

- 19. satoss.uni.lu [satoss.uni.lu]

- 20. PDGFRα in Liver Pathophysiology: Emerging Roles in Development, Regeneration, Fibrosis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sinobiological.com [sinobiological.com]

- 22. e-century.us [e-century.us]

- 23. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Tyr-PDGF A-Chain (194-211) in Growth Factor Activity: A Technical Guide for Researchers

Foreword: A Paradigm Shift in Modulating Growth Factor Signaling

For decades, the paradigm for intervening in growth factor signaling has been the direct targeting of receptors or their ligands. However, a more nuanced understanding of the cellular microenvironment reveals a complex interplay of co-factors and accessory molecules that fine-tune these potent biological signals. This guide delves into one such modulator: the Tyr-PDGF A-Chain (194-211) peptide, a synthetic fragment derived from an alternatively spliced exon of the Platelet-Derived Growth Factor (PDGF) A-chain. This peptide represents a fascinating tool for researchers, not as a direct agonist or antagonist in the traditional sense, but as a modulator that acts at the cell surface to globally influence the binding of several key growth factors. This document provides the foundational knowledge, mechanistic insights, and detailed protocols for researchers in cell biology, oncology, and fibrosis to explore the potential of this intriguing peptide.

Section 1: The Genesis of Tyr-PDGF A-Chain (194-211)

The Platelet-Derived Growth Factor (PDGF) Family: A Brief Overview

The PDGF family, comprising ligands PDGF-A, -B, -C, and -D, are potent mitogens for cells of mesenchymal origin.[1] These dimeric proteins (e.g., PDGF-AA, PDGF-BB, PDGF-AB) exert their effects by binding to and inducing the dimerization of two receptor tyrosine kinases: PDGFRα and PDGFRβ.[1] This dimerization triggers intracellular signaling cascades, including the MAPK and PI3K/AKT pathways, which are pivotal in cell proliferation, migration, and survival.[1] Dysregulation of the PDGF/PDGFR axis is a hallmark of numerous pathologies, including various cancers and fibrotic diseases.[2][3]

Alternative Splicing and the C-Terminal Extension of PDGF A-Chain

The gene encoding the PDGF A-chain undergoes alternative mRNA splicing, giving rise to two protein isoforms that differ at their carboxyl terminus.[1] One isoform includes an 18-amino acid, highly basic extension corresponding to residues 194-211. The synthetic peptide at the core of this guide, Tyr-PDGF A-Chain (194-211), is a tyrosinated version of this C-terminal sequence, allowing for easy radioiodination for binding studies.[1] The full amino acid sequence is Tyr-Gly-Arg-Pro-Arg-Glu-Ser-Gly-Lys-Lys-Arg-Lys-Arg-Lys-Arg-Leu-Lys-Pro-Thr.

Section 2: Mechanism of Action - An Indirect Modulator

Initial hypotheses might suggest that a peptide derived from a growth factor would act as a competitive antagonist at the receptor level. However, research has demonstrated a more subtle and potentially more powerful mechanism of action for Tyr-PDGF A-Chain (194-211).

Interaction with Cell Surface Glycosaminoglycans (GAGs)

Studies have shown that Tyr-PDGF A-Chain (194-211) binds specifically, reversibly, and with low affinity to a large number of sites on cultured cells.[1] Crucially, this binding is not to the PDGF receptor itself but is attributed to interactions with extracellular glycosaminoglycans (GAGs), such as heparan sulfate.[1][4] The highly basic nature of the peptide facilitates this electrostatic interaction with the negatively charged GAGs.

A Global Modulator of Growth Factor Binding

By binding to cell surface GAGs, Tyr-PDGF A-Chain (194-211) can interfere with the binding of not only PDGF but also other growth factors that utilize GAGs as co-receptors, such as Epidermal Growth Factor (EGF).[1] This suggests that the peptide acts as a broad-spectrum modulator of growth factor activity by sequestering or altering the availability of essential GAG co-receptors. This mechanism is depicted in the signaling pathway diagram below.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Purification by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent. [5] Methodology:

-

Column: Use a preparative C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Procedure:

-

Dissolve the crude lyophilized peptide in a small volume of Solvent A.

-

Inject the sample onto the equilibrated column.

-

Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5-60% Solvent B over 30 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize.

-

Section 4: In Vitro Functional Assays

To investigate the modulatory activity of Tyr-PDGF A-Chain (194-211), standard cell-based assays for proliferation and migration are recommended.

Cell Proliferation (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified. [2] Methodology:

-

Cell Seeding: Seed cells (e.g., fibroblasts, smooth muscle cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells by incubating them in serum-free or low-serum (0.5%) medium for 24 hours.

-

Treatment:

-

Pre-incubate cells with varying concentrations of Tyr-PDGF A-Chain (194-211) for 1 hour.

-

Add the growth factor of interest (e.g., PDGF-BB at 10-50 ng/mL).

-

Include controls: untreated cells, cells with growth factor only, and cells with peptide only.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-